6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
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Overview
Description
6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C13H12BrN3O and its molecular weight is 306.163. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Antibacterial and Antifungal Activities : A study reported the synthesis of novel benzothiazole pyrimidine derivatives, demonstrating significant in vitro antibacterial and antifungal activities against various pathogens, suggesting their potential as therapeutic agents in treating infectious diseases (Maddila et al., 2016).
- Anticonvulsant and Antidepressant Activities : Research on pyrido[2,3-d]pyrimidine derivatives highlighted their potential as anticonvulsants and antidepressants, with some compounds showing greater efficacy than standard drugs in pharmacological tests, pointing towards their applications in neuropharmacology (Zhang et al., 2016).
- Anticancer and Anti-inflammatory Properties : Another study focused on the synthesis of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents, which could be promising for the development of new cancer treatments and anti-inflammatory drugs (Rahmouni et al., 2016).
Chemical Synthesis and Characterization
- Synthetic Methodologies : Research has also been conducted on the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin derivatives, contributing to the understanding of synthetic pathways and reactions for creating structurally complex pyrimidines, which are essential for developing new pharmaceuticals and materials (Önal et al., 2008).
Antimicrobial Activity
- Novel Antimicrobial Agents : Studies on thieno[2,3-d]pyrimidines and their derivatives have demonstrated potent antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents. This includes work on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives showing higher antifungal activity against Candida species than fluconazole (Kahveci et al., 2020).
Mechanism of Action
It’s worth noting that compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied for their antiproliferative activity against several cancer cell lines . These compounds have shown to induce apoptosis in cancer cells, possibly through the mitochondrial pathway .
Moreover, compounds related to pyrido[4,3-d]pyrimidines have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-11-3-1-10(2-4-11)8-16-6-5-12-7-15-9-17(12)13(16)18/h1-4,7,9H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHILKCTMCCGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N2C1=CN=C2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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